![molecular formula C22H22FNO3S B5150017 N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)
N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide
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Overview
Description
N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide 41-2272 involves the activation of the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). This molecule then acts as a second messenger, leading to various physiological effects such as vasodilation and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide 41-2272 has been found to have a wide range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for further investigation in various disease states.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide 41-2272 in lab experiments is its well-established mechanism of action and its ability to activate sGC. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide 41-2272. One area of investigation is the potential use of this compound in the treatment of cardiovascular diseases such as heart failure and hypertension. Another area of research is the potential use of N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide 41-2272 in cancer therapy, where it may have anti-tumor effects. Additionally, further investigation is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide 41-2272 involves several steps, including the reaction of 2-fluoro-5-methylbenzenesulfonyl chloride with 2-(2-benzylphenoxy)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide 41-2272 has been extensively studied in scientific research for its potential therapeutic applications. Some of the areas of research where this compound has been investigated include cardiovascular diseases, pulmonary hypertension, and cancer.
properties
IUPAC Name |
N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO3S/c1-17-11-12-20(23)22(15-17)28(25,26)24-13-14-27-21-10-6-5-9-19(21)16-18-7-3-2-4-8-18/h2-12,15,24H,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCSXZSUYBBQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)NCCOC2=CC=CC=C2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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